molecular formula C12H13FN2O B1318286 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol CAS No. 925633-11-0

1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1318286
CAS No.: 925633-11-0
M. Wt: 220.24 g/mol
InChI Key: WUDGHENIHIMLFB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. As a structural analog of pyrazol-5-ol scaffolds, this compound serves as a versatile building block for developing novel bioactive molecules . Researchers utilize this core structure in the synthesis of potential analgesics, with studies demonstrating that pyrazole derivatives containing O-butoxy moieties and specific terminal groups can exhibit promising analgesic activity . The compound features a pyrazol-5-ol ring system substituted at the N-1 position with a 4-fluorophenyl group and at the C-3 position with an isopropyl chain, creating a multifunctional template for chemical modification and structure-activity relationship studies. The incorporation of both fluorine and isopropyl substituents influences the compound's electronic properties, lipophilicity, and metabolic stability, making it valuable for optimizing lead compounds in drug discovery programs . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDGHENIHIMLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Fluorophenylhydrazine with β-Dicarbonyl Compounds

A common approach involves reacting 4-fluorophenylhydrazine hydrochloride with isopropyl-substituted β-diketones or β-ketoesters under reflux in ethanol with a base such as triethylamine. This leads to the formation of the pyrazole ring with the 4-fluorophenyl group at N-1 and the isopropyl group at C-3.

Step Reagents & Conditions Yield Notes
1 4-Fluorophenylhydrazine hydrochloride + isopropyl acetoacetate, triethylamine, ethanol, reflux 2-3 h ~65-72% Formation of pyrazole core; triethylamine acts as base to facilitate cyclization
2 Workup by filtration and recrystallization - Purification to isolate pyrazole intermediate

Hydroxylation to Form Pyrazol-5-ol

The pyrazol-5-ol moiety can be obtained by tautomerization or selective oxidation of the pyrazol-5-one intermediate. In some protocols, the pyrazol-5-one is converted to the pyrazol-5-ol by treatment with mild bases such as potassium hydroxide in isopropyl alcohol at elevated temperatures (around 80 °C) for several hours.

Step Reagents & Conditions Yield Notes
3 Pyrazol-5-one intermediate + KOH, isopropyl alcohol, 80 °C, 5 h ~70-95% Conversion to pyrazol-5-ol by base-catalyzed tautomerization; acidification to pH 2-3 precipitates product

Alternative Sonication-Assisted Cyclization

Recent advances include the use of sonication to accelerate pyrazole synthesis. Starting from substituted carboxylic acids (including 4-fluorophenyl derivatives), esters are first prepared by refluxing with methanol and sulfuric acid. These esters are then converted to oxonitriles, which undergo cyclization with hydrazine hydrate under sonication for 1-2 hours to yield pyrazole derivatives.

Step Reagents & Conditions Yield Notes
1 Substituted carboxylic acid + methanol + conc. H2SO4, reflux 16 h 55-67% Esterification step
2 Ester + NaH + acetonitrile/toluene, reflux 17 h - Formation of oxonitrile intermediate
3 Oxonitrile + hydrazine hydrate, sonication 1-2 h 55-67% Cyclization to pyrazole derivative; applicable to halogen-substituted aromatics including fluorine

Hydrolysis and Acidification Steps

Hydrolysis of ester intermediates to carboxylic acids or amino acids is often performed using lithium hydroxide in aqueous methanol under reflux for extended periods (e.g., 16-17 hours). The reaction mixture is then acidified with hydrochloric acid to precipitate the desired pyrazole derivatives.

Step Reagents & Conditions Yield Notes
Hydrolysis Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate + LiOH (1N), methanol, reflux 16-17 h 95% Efficient hydrolysis to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Acidification Filtrate acidified to pH 7 with 2N HCl - Precipitation and isolation of product

Summary Table of Key Preparation Steps

Preparation Step Reagents Conditions Yield (%) Product/Intermediate Reference
Pyrazole ring formation 4-fluorophenylhydrazine hydrochloride + isopropyl acetoacetate + triethylamine Ethanol, reflux 2.5 h 65-72 Pyrazole intermediate
Hydroxylation/tautomerization Pyrazol-5-one + KOH Isopropyl alcohol, 80 °C, 5 h 70-95 This compound
Sonication-assisted cyclization Oxonitrile + hydrazine hydrate Sonication 1-2 h 55-67 Pyrazole derivatives
Ester hydrolysis Ethyl pyrazole ester + LiOH Methanol, reflux 16-17 h 95 Pyrazole carboxylic acid

Research Findings and Analytical Data

  • The pyrazole derivatives synthesized by these methods have been characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and LC-MS, confirming the structure and purity of the products.
  • Yields vary depending on the method and substituents but generally range from moderate to high (55-95%).
  • Sonication methods offer a rapid and efficient alternative to conventional reflux, reducing reaction times significantly while maintaining good yields.
  • Base-catalyzed tautomerization is a reliable method to obtain the pyrazol-5-ol form from pyrazol-5-one intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is its role as an inhibitor of various kinases, particularly p38 MAP kinase. Research indicates that this compound can selectively inhibit p38 MAP kinase, which is involved in inflammatory responses and cellular stress pathways. The compound's structure allows it to bind effectively to the ATP-binding pocket of the kinase, leading to its potential use in treating diseases characterized by chronic inflammation .

Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and reduce reactive oxygen species (ROS) levels in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role in disease progression .

Antioxidant Activity

The compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals and protect cells from oxidative damage. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related conditions .

Case Study 1: Selective Inhibition of p38 MAP Kinase

A study focused on synthesizing derivatives of pyrazole compounds, including this compound, identified it as a highly selective inhibitor of p38 MAP kinase. The binding affinity was confirmed through X-ray crystallography, highlighting the unique interactions between the compound and the kinase's active site. This finding supports further exploration into its therapeutic applications for inflammatory diseases .

Case Study 2: Neuroprotection in Cellular Models

In vitro studies using Vero cells demonstrated that treatment with this compound significantly reduced ROS levels induced by hydrogen peroxide exposure. The results indicated a concentration-dependent decrease in oxidative stress markers, suggesting its potential utility as a neuroprotective agent in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the pyrazole ring contributes to the overall stability and activity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Analogues

Compound Name Substituents (Positions) Functional Groups Reference Compounds Evidence IDs
1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol 1: 4-Fluorophenyl; 3: Isopropyl; 5: -OH Hydroxyl Target compound
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole 3,5: 4-Fluorophenyl; 4,5: Dihydro Dihydro (saturated C4-C5) Jasinski et al. (2012)
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 1: 4-Chlorophenyl; 3: Phenyl; 5: Ketone Ketone Ding & Zhao (2009)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)thiazole) Thiazole ring; Triazole substituent Heterocyclic (thiazole) Kariuki et al. (2021)
3-(4-Fluorophenyl)-1-(trifluoropropenyl)-5-fluoro-1H-pyrazole 1: Trifluoropropenyl; 3,5: Fluorophenyl Fluoroalkene Paveliev et al. (2023)

Key Observations :

  • Heterocyclic Additions : Thiazole- and triazole-containing derivatives () exhibit enhanced planarity and π-π stacking capacity, favoring crystallinity and antimicrobial activity .
  • Fluorination Patterns : Multiple fluorine atoms () improve metabolic stability and lipophilicity but may complicate synthesis due to radical-mediated pathways .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Compound Planarity Crystal System Packing Efficiency Solubility (DMF) Evidence IDs
This compound Partial (fluorophenyl perpendicular) Not reported Moderate High
Compounds 4 and 5 (Kariuki et al.) Near-planar (except 1 fluorophenyl) Triclinic (P 1) High High
1-(4-Chlorophenyl)-3-phenyl-pyrazol-5-one Planar (ketone conjugation) Monoclinic Moderate Moderate

Key Observations :

  • Planarity: The hydroxyl group in the target compound introduces slight non-planarity compared to ketone-containing analogues (), affecting intermolecular interactions .
  • Crystal Packing : Isostructural compounds 4 and 5 () show similar triclinic packing but adjust for halogen size (Cl vs. F), influencing lattice stability .

Key Observations :

  • Radical Pathways : Fluorinated alkenes () require g-C3N4 photocatalysis for CF3 radical generation, increasing complexity .
  • Heterocycle Synthesis : Thiazole derivatives () demand precise stoichiometry to avoid by-products .

Biological Activity

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is characterized by its distinctive structure, which includes a fluorinated phenyl group and an isopropyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C₁₂H₁₃FN₂O
  • CAS Number : 925633-11-0
  • MDL Number : MFCD08719439
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cancer cell proliferation and inflammation. Research indicates that this compound may exert its effects by inhibiting specific kinases and enzymes that play critical roles in these processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast)3.79
NCI-H460 (Lung)42.30
A549 (Lung)26.00
Hep-2 (Laryngeal)3.25
P815 (Mastocytoma)17.82

These values indicate that the compound exhibits potent cytotoxicity, particularly against breast and laryngeal cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer effects, there is emerging evidence suggesting that pyrazole derivatives can also act as anti-inflammatory agents. The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with inflammation.

Study on Antitumor Activity

A significant study conducted by Bouabdallah et al. evaluated various pyrazole derivatives for their cytotoxic potential against different cancer cell lines. The study found that compounds with similar structures to this compound displayed significant inhibition of cell proliferation and induced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives has been extensively studied to optimize their biological activity. Modifications to the pyrazole ring and substituents have been shown to enhance potency and selectivity against specific cancer types. For instance, the introduction of electron-withdrawing groups has been correlated with increased anticancer activity.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. Conventional methods (e.g., reflux in ethanol with acid catalysts) yield moderate outputs (~50–65%), while non-conventional methods (microwave-assisted synthesis) reduce reaction time and improve purity . For example, refluxing 4-fluorophenylhydrazine with ethyl 3-isopropylacetoacetate in acetic acid at 110°C for 8 hours yields the target compound. Purification via recrystallization (methanol/water) enhances purity to >95% .

Basic: How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.4 ppm), pyrazole C5-OH (δ 10.2 ppm), and isopropyl CH3 (δ 1.2–1.4 ppm) confirm substitution patterns .
    • FTIR : Stretching vibrations for OH (3200–3400 cm⁻¹), C-F (1220–1250 cm⁻¹), and pyrazole ring (1500–1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P21/c space group, Z=4) reveals intermolecular hydrogen bonds (O–H···N, ~2.8 Å) stabilizing the crystal lattice .

Advanced: How can regioselectivity in electrophilic substitution reactions of the pyrazole core be controlled for derivatization?

Methodological Answer:
Regioselectivity depends on electronic and steric factors:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) direct electrophiles to the C4 position.
  • Steric hindrance from the isopropyl group at C3 favors functionalization at C4.
    For sulfonation, use SO3·Py complex in DCM at 0°C to selectively modify C5 . Computational modeling (DFT) predicts reactivity trends by analyzing Fukui indices .

Advanced: What strategies reconcile contradictory data on biological activity across studies using different synthetic batches?

Methodological Answer:

  • Purity Analysis : HPLC-MS (C18 column, 0.1% TFA/ACN gradient) identifies impurities (>98% purity required for bioassays) .
  • Crystallographic Validation : Compare unit cell parameters (e.g., a=17.26 Å, b=7.28 Å for monoclinic crystals) to confirm structural consistency .
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., carbonic anhydrase inhibition assays at pH 7.4) .

Advanced: How can DFT calculations predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the pyrazole ring and fluorine’s electron-withdrawing effect.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability; localized HOMO at C5-OH suggests nucleophilic attack sites .
  • Solvent Effects : PCM models (e.g., ethanol) simulate reaction environments, predicting activation energies for SNAr reactions .

Basic: What in vitro assays assess metabolic stability and toxicity of fluorinated pyrazole derivatives?

Methodological Answer:

  • Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) quantify IC50 values .
  • Hepatotoxicity : HepG2 cell viability assays (MTT) after 48-hour exposure (IC50 >100 µM indicates low toxicity) .

Advanced: How can crystal packing interactions influence solubility and formulation?

Methodological Answer:

  • Hydrogen Bonding : O–H···N interactions (2.8–3.0 Å) form dimers, reducing aqueous solubility. Co-crystallization with PEG 4000 disrupts H-bonds, enhancing solubility by ~30% .
  • Polymorph Screening : Slurrying in ethyl acetate/heptane identifies metastable forms with higher dissolution rates (e.g., Form II, ΔG = -2.1 kcal/mol) .

Advanced: What computational and experimental approaches validate multi-target binding (e.g., carbonic anhydrase and COX-2)?

Methodological Answer:

  • Molecular Docking : AutoDock Vina screens against CA IX (PDB: 3IAI) and COX-2 (PDB: 5KIR), prioritizing poses with ΔG < -8 kcal/mol .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (KD = 120 nM for CA IX) and stoichiometry (n=1.1) .
  • Gene Expression Profiling : RT-qPCR quantifies COX-2 mRNA downregulation in LPS-stimulated macrophages .

Basic: How are reaction intermediates characterized during stepwise synthesis?

Methodological Answer:

  • LC-MS Tracking : Monitor intermediates (e.g., hydrazone adducts, m/z 245.1) in real-time using ESI+ mode .
  • In Situ IR : Detect carbonyl loss (1720 cm⁻¹ → 1600 cm⁻¹) during cyclization .
  • Isolation via Flash Chromatography : Silica gel (hexane/EtOAc 7:3) isolates intermediates for NMR validation .

Advanced: What mechanistic insights explain solvent effects on ring-closure kinetics?

Methodological Answer:

  • Polar Protic Solvents (e.g., ethanol): Stabilize transition states via H-bonding, reducing activation energy (Ea = 45 kJ/mol) .
  • Dielectric Constant Correlation : Higher ε (e.g., DMF, ε=37) accelerates dipole formation during cyclization (k = 0.12 min⁻¹ vs. 0.05 min⁻¹ in toluene) .
  • Kinetic Isotope Effects : Deuterated solvents (EtOD) slow proton transfer steps (kH/kD = 2.3) .

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